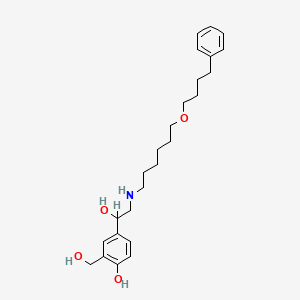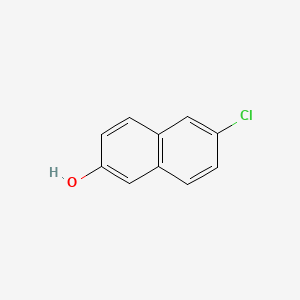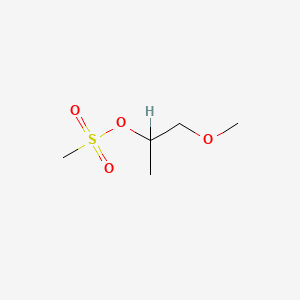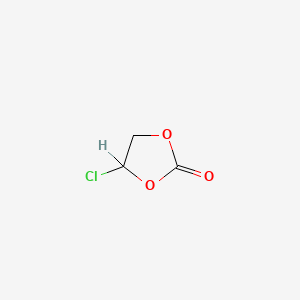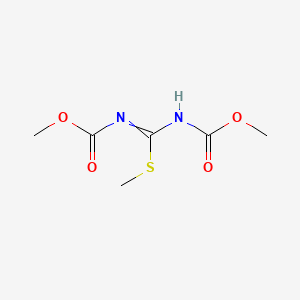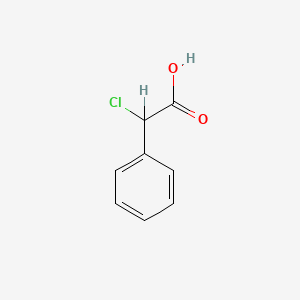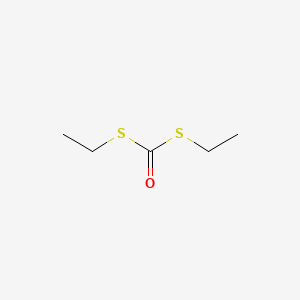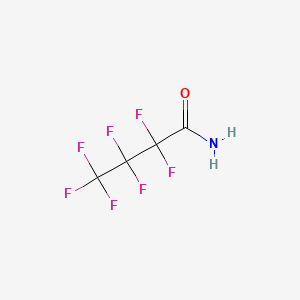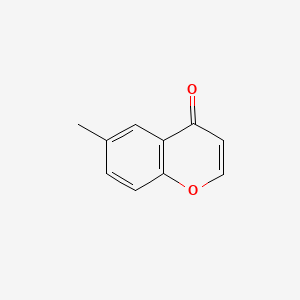
6-Methylchromone
説明
6-Methylchromone is a chromone derivative . Chromones are cyclic compounds containing nine carbon atoms with sp2 hybridization. They are commonly referred to as 1,4-benzapyranes or γ-benzopyrones .
Synthesis Analysis
6-Methylchromone may be employed as an activated alkene in the methanolic trimethylamine or sodium methoxide catalyzed Baylis-Hillman coupling reaction with aromatic and aliphatic aldehydes .Molecular Structure Analysis
The molecular formula of 6-Methylchromone is C10H8O2 . The InChIKey is HTXQVFXXVXOLCF-UHFFFAOYSA-N . The canonical SMILES is CC1=CC2=C (C=C1)OC=CC2=O .Chemical Reactions Analysis
A fast, mild, and efficient catalyst-free approach has been developed for the synthesis of chromonyl-substituted α-aminophosphine oxides by the three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides at ambient temperature . When the reaction was carried out with aliphatic amines or aminoalcohols at a higher temperature (80 °C), phosphinoyl-functionalized 3-aminomethylene chromanones were formed instead of the corresponding chromonyl-substituted α-aminophosphine oxides .Physical And Chemical Properties Analysis
The molecular weight of 6-Methylchromone is 160.17 g/mol . It has a XLogP3 of 1.7, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 26.3 Ų .科学的研究の応用
Cytotoxicity and Cancer Research :
- A study on chromones, including derivatives of 6-Methylchromone, found that certain compounds exhibited moderate cytotoxicity against cancer cell lines, hinting at their potential application in cancer research (Xu et al., 2009).
Photovoltaic and Material Science :
- Derivatives of 6-Methylchromone have been used in the development of novel materials for photovoltaic devices, demonstrating their relevance in material science and renewable energy research (Halim et al., 2018).
Chemical Synthesis and Reactivity Studies :
- Research has explored the chemical transformations of 6-Methylchromone under various conditions, providing insights into its reactivity and potential applications in synthetic chemistry (Ibrahim & El-Gohary, 2016).
Biological Evaluation :
- Studies have described the synthesis, reactions, and biological evaluation of Methylchromones, highlighting their significance in medicinal chemistry (Ibrahim et al., 2010).
Cosmetic Applications :
- The biological activities of natural ingredients including Dihydroxy Methylchromone have been investigated for cosmetic applications, indicating their potential use in skincare and cosmetic products (Carola et al., 2010).
Antiviral Research :
- Chromone derivatives, including 6-Methylchromone, have shown inhibitory effects against hepatitis B virus (HBV) in vitro, suggesting their application in antiviral research (Sun et al., 2012).
Anti-Inflammatory Applications :
- Compounds related to 6-Methylchromone have been isolated from various plants and tested for anti-inflammatory activities, indicating their potential therapeutic applications in treating inflammatory diseases (Feng et al., 2019).
作用機序
Target of Action
Chromones, a class of compounds to which 6-Methylchromone belongs, are associated with antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . .
Mode of Action
The mode of action of 6-Methylchromone is not explicitly documented. Chromones are known to interact with their targets, leading to various changes at the molecular level. They are associated with alleviating allergies, reducing oxidative damage, inhibiting cancer, infections, and inflammation, and treating neurological and psychiatric disorders . The exact interaction of 6-Methylchromone with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Chromones, in general, are known to influence various biochemical pathways due to their antioxidant, antimicrobial, anticancer, and anti-inflammatory properties
Result of Action
As a chromone derivative, it may share some of the properties of this class of compounds, which include antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . .
将来の方向性
特性
IUPAC Name |
6-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXQVFXXVXOLCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80953444 | |
| Record name | 6-Methyl-4H-1-benzopyran-4-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylchromone | |
CAS RN |
314041-54-8, 38445-23-7 | |
| Record name | 6-Methyl-4H-1-benzopyran-4-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 6-Methylchromone?
A1: The molecular formula of 6-methylchromone is C10H8O2, and its molecular weight is 160.17 g/mol. []
Q2: What spectroscopic data is available for characterizing 6-Methylchromone?
A2: 6-Methylchromone can be characterized using various spectroscopic techniques including Infrared (IR) spectroscopy, Ultraviolet-visible (UV-Vis) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , , ]
Q3: Can you explain the behavior of 6-Methylchromone-3-carbonitrile under nucleophilic conditions?
A4: 6-Methylchromone-3-carbonitrile displays diverse reactivity with nucleophiles. For instance, it can undergo unexpected cyclizations to form chromeno[4,3-b]pyridine or benzoxocine derivatives when reacted with malononitrile dimer or N′-[(4-methoxyphenyl)methylidene]-2-cyanoacetohydrazide, respectively. [] In other cases, reactions with nucleophiles like 3-amino-1,2,4-triazole lead to γ-pyrone ring opening followed by cycloaddition onto the nitrile group, yielding various heterocyclic systems. [, , , , ]
Q4: Are there any reported catalytic applications of 6-Methylchromone derivatives?
A5: While the provided research doesn't focus on catalytic applications of 6-Methylchromone itself, some studies utilize 6-Methylchromone-3-carbonitrile as a starting material to synthesize structurally diverse heteroannulated chromones. These compounds could potentially exhibit catalytic properties, but further research is needed. [, ]
Q5: What is known about the antimicrobial activity of 6-Methylchromone derivatives?
A6: Several studies investigate the antimicrobial potential of metal complexes formed with Schiff bases derived from 6-Methylchromone. [, , ] These complexes often exhibit enhanced antibacterial and antifungal activities compared to the parent Schiff base. []
Q6: How can 6-Methylchromone derivatives be synthesized?
A8: Various methods are reported for synthesizing 6-Methylchromone derivatives. One approach involves using 3-formyl-6-methylchromone as a starting material, which can be reacted with different nucleophiles to yield diversely substituted 6-Methylchromone derivatives. [, , , , ]
Q7: Can you elaborate on the synthesis of 3,8-dimethyl-1H-pyrano[4,3-b][1]benzopyran-10-one, a model for fulvic acid, using 6-Methylchromone?
A9: Three distinct synthetic routes utilize 6-Methylchromone precursors to construct the 3,8-dimethyl-1H-pyrano[4,3-b][1]benzopyran-10-one framework, mimicking the core structure of the fungal metabolite fulvic acid. [] These methods showcase the versatility of 6-Methylchromone as a building block for more complex structures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



